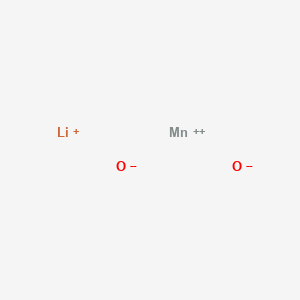

Lithium manganese dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium manganese dioxide is a chemical compound with the formula LiMnO₂. It is widely recognized for its application in lithium primary batteries, where it serves as the cathode material. This compound is known for its high energy density, stable voltage output, and safety features, making it a popular choice in various electronic devices and energy storage systems .

Synthetic Routes and Reaction Conditions:

Solid-State Reaction: One common method involves mixing lithium carbonate (Li₂CO₃) and manganese dioxide (MnO₂) powders, followed by calcination at high temperatures (around 800°C) to form this compound.

Sol-Gel Method: This method involves the formation of a gel from a solution containing lithium and manganese precursors, followed by drying and calcination.

Hydrothermal Synthesis: In this method, lithium and manganese precursors are dissolved in water and subjected to high temperatures and pressures in an autoclave.

Industrial Production Methods:

Combustion Method: This involves the combustion of a mixture of lithium and manganese salts, resulting in the rapid formation of this compound.

Types of Reactions:

Oxidation-Reduction Reactions: this compound undergoes redox reactions during the charge-discharge cycles in batteries.

Substitution Reactions: this compound can undergo substitution reactions where lithium ions are replaced by other metal ions, altering its electrochemical properties.

Common Reagents and Conditions:

Electrolytes: Common electrolytes used in reactions involving this compound include lithium hexafluorophosphate (LiPF₆) in organic solvents.

Conditions: These reactions typically occur under controlled temperatures and voltages to ensure stability and efficiency.

Major Products:

Lithium Manganese Oxide (LiMn₂O₄): Formed during the cycling of this compound in batteries.

Manganese Dioxide (MnO₂): Can be formed as a byproduct during the degradation of this compound.

Chemistry:

Battery Technology: this compound is extensively used in primary lithium batteries due to its high energy density and stable voltage output.

Catalysis: It is also explored as a catalyst in various chemical reactions due to its redox properties.

Biology and Medicine:

Medical Devices: this compound batteries are used in medical devices such as pacemakers and hearing aids, where long-term, reliable power sources are essential.

Industry:

Mechanism of Action

Lithium manganese dioxide functions through an intercalation mechanism, where lithium ions move in and out of the manganese dioxide lattice during charge and discharge cycles. This process involves the reduction of Mn⁴⁺ to Mn³⁺ during discharge and the oxidation of Mn³⁺ to Mn⁴⁺ during charge . The three-dimensional structure of this compound provides a well-connected framework for the insertion and de-insertion of lithium ions, contributing to its high rate capability and stability .

Comparison with Similar Compounds

Lithium Cobalt Oxide (LiCoO₂): Used in rechargeable lithium-ion batteries, known for its high energy density but higher cost and toxicity compared to lithium manganese dioxide.

Lithium Iron Phosphate (LiFePO₄): Known for its safety and long cycle life, but has a lower energy density compared to this compound.

Lithium Nickel Manganese Cobalt Oxide (LiNiMnCoO₂): Offers a balance between energy density, safety, and cost, making it a popular choice for electric vehicles.

Uniqueness of this compound:

Properties

IUPAC Name |

lithium;manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Li.Mn.2O/q+1;+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPLUVQSXUUQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[O-2].[O-2].[Mn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiMnO2- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

93.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)